4-Bromo-5-cyclopropyl-3-methyl-1H-pyrazole hydrochloride
Overview
Description
4-Bromo-5-cyclopropyl-3-methyl-1H-pyrazole hydrochloride is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural features, which include a five-membered ring containing two adjacent nitrogen atoms . This compound, specifically, is characterized by the presence of a bromine atom at the 4-position, a cyclopropyl group at the 5-position, and a methyl group at the 3-position, along with a hydrochloride salt form which enhances its solubility and stability.
Mechanism of Action
Target of Action
The primary targets of 4-Bromo-5-cyclopropyl-3-methyl-1H-pyrazole hydrochloride are currently unknown
Mode of Action
It is known that bromopyrazoles can undergo cyanation in the presence of palladium catalysts . This suggests that the compound might interact with its targets through a similar mechanism.
Biochemical Analysis
Biochemical Properties
4-Bromo-5-cyclopropyl-3-methyl-1H-pyrazole hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been reported to inhibit oxidative phosphorylation and ATP exchange reactions, which are crucial for cellular energy production . Additionally, it affects calcium uptake, indicating its potential impact on calcium-dependent signaling pathways . The compound’s interactions with these biomolecules suggest its utility in studying cellular metabolism and energy regulation.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of oxidative phosphorylation can lead to reduced ATP levels, affecting energy-dependent cellular processes . Furthermore, its impact on calcium uptake can alter calcium signaling, which is vital for numerous cellular functions, including muscle contraction, neurotransmitter release, and cell proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to enzymes involved in oxidative phosphorylation, inhibiting their activity and thereby reducing ATP production . Additionally, it interacts with calcium transport proteins, affecting calcium uptake and signaling . These molecular interactions highlight the compound’s potential as a tool for studying energy metabolism and calcium signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard storage conditions, but its activity may decrease over extended periods . Long-term exposure to the compound can lead to sustained inhibition of oxidative phosphorylation and calcium uptake, resulting in prolonged alterations in cellular metabolism and signaling .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant inhibition of oxidative phosphorylation and calcium uptake . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, including cellular damage and impaired organ function .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate oxidative phosphorylation and calcium signaling . The compound’s impact on these pathways can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism. Understanding these interactions is essential for elucidating the compound’s role in cellular energy regulation and signaling.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can affect its activity and function, making it crucial to study these processes for a comprehensive understanding of its biochemical effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-cyclopropyl-3-methyl-1H-pyrazole hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of hydrazine derivatives with 1,3-diketones or β-keto esters, followed by bromination and subsequent cyclopropylation . The reaction conditions often require the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like copper or palladium to facilitate the cyclization and substitution reactions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial. Industrial methods also emphasize the importance of purification steps, including crystallization and recrystallization, to obtain the compound in its pure hydrochloride form .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-cyclopropyl-3-methyl-1H-pyrazole hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring or its substituents.
Cycloaddition Reactions: The pyrazole ring can engage in cycloaddition reactions, forming more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents like bromine, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and may require catalysts like palladium or copper to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield various 4-substituted pyrazoles, while oxidation reactions may produce pyrazole N-oxides .
Scientific Research Applications
4-Bromo-5-cyclopropyl-3-methyl-1H-pyrazole hydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-methyl-1H-pyrazole: Lacks the cyclopropyl group, which may affect its reactivity and biological activity.
4-Bromo-5-chloro-1-ethyl-3-methyl-1H-pyrazole: Contains a chloro and ethyl group instead of a cyclopropyl group, leading to different chemical properties and applications.
4-Bromo-1-cyclopropyl-3-methyl-1H-pyrazole: Similar structure but without the hydrochloride form, which may influence its solubility and stability.
Uniqueness
The uniqueness of 4-Bromo-5-cyclopropyl-3-methyl-1H-pyrazole hydrochloride lies in its specific substitution pattern and the presence of the hydrochloride salt, which enhances its solubility and stability. These features make it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
4-bromo-3-cyclopropyl-5-methyl-1H-pyrazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2.ClH/c1-4-6(8)7(10-9-4)5-2-3-5;/h5H,2-3H2,1H3,(H,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQWFQTVKEDXADV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2CC2)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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